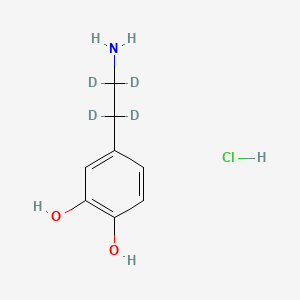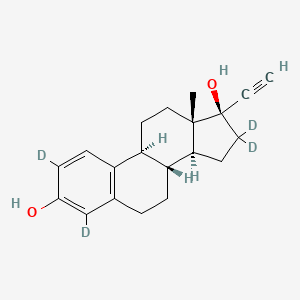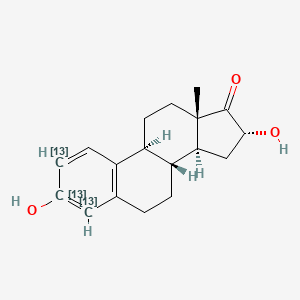
1-(3-Chlorophenyl)piperazine HCl (d8)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)piperazine HCl (d8) is a deuterated form of 1-(3-Chlorophenyl)piperazine hydrochloride, a compound known for its use in scientific research and as a metabolite of certain antidepressant medications such as trazodone and nefazodone . The deuterated version, which contains deuterium atoms, is often used as an internal standard in analytical chemistry due to its stability and distinguishable mass.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)piperazine HCl (d8) typically involves the following steps:
Chlorination of Diethanolamine: Diethanolamine is reacted with thionyl chloride to produce bis-(2-chloroethyl)amine hydrochloride.
Condensation with 3-Chloroaniline: The resulting bis-(2-chloroethyl)amine hydrochloride is then condensed with 3-chloroaniline to form 1-(3-Chlorophenyl)piperazine hydrochloride.
Industrial production methods often follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)piperazine HCl (d8) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)piperazine HCl (d8) has a wide range of applications in scientific research:
Analytical Chemistry: It is used as an internal standard for quantifying 1-(3-Chlorophenyl)piperazine levels in biological samples using techniques like GC-MS and LC-MS/MS.
Toxicology: It is used in toxicological studies to understand the metabolism and effects of designer drugs and antidepressants.
Mechanism of Action
1-(3-Chlorophenyl)piperazine HCl (d8) exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2C receptor . It acts as an agonist, mimicking the effects of serotonin and influencing various physiological processes. This interaction can lead to changes in neurotransmitter release and receptor activity, affecting mood, appetite, and other behaviors.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine HCl (d8) is unique due to its deuterated nature, which provides stability and makes it an excellent internal standard. Similar compounds include:
1-(2-Chlorophenyl)piperazine: Another chlorinated piperazine with similar pharmacological properties.
1-(4-Chlorophenyl)piperazine: Differing in the position of the chlorine atom, affecting its receptor binding affinity.
1-(3-Trifluoromethylphenyl)piperazine: Known for its use in combination with other designer drugs.
These compounds share structural similarities but differ in their specific interactions with biological targets and their applications in research.
Properties
CAS No. |
1313393-63-3 |
|---|---|
Molecular Formula |
C10H14Cl2N2 |
Molecular Weight |
241.18 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H/i4D2,5D2,6D2,7D2; |
InChI Key |
MHXPYWFZULXYHT-HXCXULITSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
13078-15-4 (unlabelled) 1189923-43-0 (base) |
Synonyms |
1-(m-Chlorophenyl)piperazine-d8 HCl; 4-(3-Chlorophenyl)piperazine-d8 HCl; N-(m-Chlorophenyl)piperazine-d8 HCl |
tag |
Piperazine Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)
